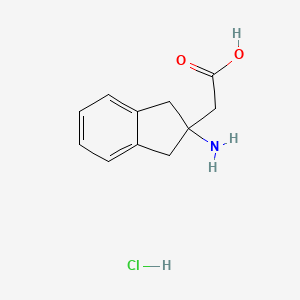

2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(2-amino-1,3-dihydroinden-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c12-11(7-10(13)14)5-8-3-1-2-4-9(8)6-11;/h1-4H,5-7,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNUQBFLQASHJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917391-07-2 | |

| Record name | 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride is a compound with significant potential in biological research. This article explores its biological activity, including antibacterial and antifungal properties, as well as its structural characteristics and relevant case studies.

Structural Information

- Molecular Formula : C11H14ClNO2

- Molecular Weight : 227.69 g/mol

- CAS Number : 2228094-72-0

- IUPAC Name : 2-(2-amino-1,3-dihydroinden-2-yl)acetic acid; hydrochloride

The compound's structure features an indene moiety, which is known to contribute to various biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to indene derivatives. For instance, alkaloids derived from similar structures have shown promising results against common pathogens:

| Pathogen | MIC (mg/mL) | Activity Observed |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 | Complete death within 8 hours |

| Escherichia coli | 0.0039 - 0.025 | Complete death within 8 hours |

These findings suggest that the indene-based structure of 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride may similarly exhibit potent antibacterial effects.

Antifungal Activity

The compound's antifungal properties are also noteworthy. In a comparative study of various pyrrolizidine derivatives, compounds with similar structures demonstrated activity against fungal strains such as Candida albicans and Fusarium oxysporum:

| Fungal Strain | MIC (µM) | Activity Observed |

|---|---|---|

| Candida albicans | 16.69 - 78.23 | Moderate to good activity |

| Fusarium oxysporum | 56.74 - 222.31 | Moderate activity |

These results indicate that the biological activity of 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride may extend to antifungal applications.

Case Studies and Research Findings

While specific literature directly addressing the biological activity of this compound is limited, related studies provide insights into its potential applications:

- Antimicrobial Studies : A study published in MDPI examined various alkaloids and their effects on bacterial strains, noting that structural modifications can significantly enhance antimicrobial efficacy .

- Indene Derivatives : Research on indane derivatives has shown that modifications at specific positions can lead to enhanced biological activities such as anti-inflammatory and antitumor effects .

- Comparative Analysis : A review of pyridine derivatives indicated that structural variations can lead to significant differences in antimicrobial activity, suggesting that similar approaches could be applied to indene derivatives like the compound .

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds with indene structures exhibit significant antibacterial activity. For instance, studies have shown that related indene derivatives can effectively combat pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects within a short time frame.

| Pathogen | MIC (mg/mL) | Activity Observed |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 | Complete death within 8 hours |

| Escherichia coli | 0.0039 - 0.025 | Complete death within 8 hours |

Antifungal Activity

The antifungal properties of this compound are also noteworthy. Comparative studies have demonstrated its effectiveness against various fungal strains, including Candida albicans and Fusarium oxysporum. The observed MIC values suggest moderate to good antifungal activity.

| Fungal Strain | MIC (µM) | Activity Observed |

|---|---|---|

| Candida albicans | 16.69 - 78.23 | Moderate to good activity |

| Fusarium oxysporum | 56.74 - 222.31 | Moderate activity |

Pharmaceutical Applications

Given its biological activity, 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride holds promise in pharmaceutical applications, particularly in the development of new antibacterial and antifungal agents. The structural characteristics of indene derivatives allow for modifications that can enhance their efficacy against resistant strains of bacteria and fungi.

Case Studies

- Antimicrobial Studies : A study published in MDPI highlighted the efficacy of various alkaloids derived from indene structures against bacterial strains, suggesting that structural modifications could significantly improve antimicrobial properties.

- Indene Derivatives Research : Investigations into the biological activities of indane derivatives have revealed that specific modifications at certain positions can lead to enhanced anti-inflammatory and antitumor effects.

- Comparative Analysis : A review on pyridine derivatives indicated that structural variations could lead to significant differences in antimicrobial activity, providing insights into potential applications for indene derivatives like this compound.

Material Science Applications

The unique properties of 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride also make it suitable for use in material science. Its ability to form stable complexes can be utilized in the development of advanced materials with specific functional properties.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Methyl 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetate Hydrochloride

- Structure : Ester derivative of the target compound, with a methyl ester replacing the carboxylic acid group.

- Molecular Formula: C₁₂H₁₆ClNO₂ .

- Key Differences :

- Applications : Used as an intermediate in peptide synthesis and enzyme inhibition studies .

Amide Derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic Acid

- Structure : Substituted indene core with a chloro group and amide functionalization.

- Molecular Formula: Variants include C₁₃H₁₄ClNO₂ .

- Key Differences: Pharmacological Activity: These derivatives exhibit potent anti-inflammatory effects (ED₅₀: 6.45 mg/kg) and residual activity surpassing indomethacin. However, they lack efficacy in secondary inflammation models (e.g., adjuvant-induced arthritis) .

Delapril Hydrochloride (ACE Inhibitor)

- Structure : Contains an indenylamine core linked to a glycine moiety and ethylcarboxypropyl group.

- Molecular Formula : C₂₂H₃₀N₂O₅·HCl .

- Key Differences :

α-Amino-2,3-dihydro-1H-indene-1-acetic Acid

- Structure: Structural isomer with the amino and acetic acid groups on adjacent carbons.

- Molecular Formula: C₁₁H₁₃NO₂ .

- Key Differences: Stereochemistry: Altered spatial arrangement may affect receptor binding. Stability: The non-salt form (free acid) is less stable under physiological conditions compared to the hydrochloride salt of the target compound .

Table 1. Comparative Analysis of Key Compounds

Preparation Methods

Nucleophilic Substitution of 2-Aminoindane with Haloacetic Acid Derivatives

Procedure : The reaction of 2-aminoindane derivatives with bromoacetic acid or chloroacetic acid in acetic acid under basic conditions (e.g., sodium acetate) is a widely used approach. This facilitates nucleophilic substitution where the amino group attacks the haloacetic acid, forming the aminoacetic acid moiety attached to the indane ring.

Reaction Conditions : Reflux in acetic acid solvent; sodium acetate as base to neutralize HBr or HCl formed.

Purification : Recrystallization from a mixture of dimethylformamide (DMF) and acetic acid to obtain pure hydrochloride salt.

Advantages : Straightforward, moderate to good yields, scalable.

Condensation Using Methyl 2-Nitrophenylacetic Acid and Formaldehyde

Procedure : Methyl 2-nitrophenylacetic acid is reacted with formaldehyde in the presence of tetrabutylammonium iodide (phase-transfer catalyst) and potassium carbonate in toluene. This reaction forms the aminoacetic acid derivative after reduction of the nitro group.

Reduction Step : Titanium(III) chloride or other reducing agents convert the nitro group to the amino group.

Advantages : Enables introduction of the amino group via reduction, useful for derivatives with sensitive substituents.

Acid-Catalyzed Amination of Indanol Derivatives

Procedure : Indanol is converted to the corresponding amine by reaction with ammonia or benzylamine under acidic conditions, often without solvent, by heating the mixture.

Subsequent Steps : The amine intermediate is reacted with haloacetic acid derivatives to form the aminoacetic acid.

Reaction Control : Maintaining temperature around 60–70°C under acidic environment avoids side reactions.

Purification : Extraction with dichloromethane (DCM), washing, drying over sodium sulfate, and recrystallization from heptane/isopropyl acetate mixtures.

Yield : Approximately 62% reported for the hydrochloride salt.

Detailed Reaction Scheme (Example)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 2-Aminoindane + Bromoacetic acid + NaOAc | Nucleophilic substitution under reflux in acetic acid |

| 2 | Workup: Extraction, washing, drying | Removal of impurities |

| 3 | Recrystallization in DMF/acetic acid mixture | Purification to obtain hydrochloride salt |

Analytical and Purity Assessment

-

- High-performance liquid chromatography (HPLC) with C18 column and UV detection at 254 nm is standard. Purity ≥95% is typical for research-grade material.

- Melting point and elemental analysis (C, H, N) confirm compound identity and purity.

Optimization Strategies

Catalysis : Use of phase-transfer catalysts such as tetrabutylammonium bromide enhances reaction rates and yields.

Solvent Choice : Polar aprotic solvents like DMF or DMSO reduce side reactions compared to acetic acid.

Temperature Control : Lower temperatures (0–5°C) during substitution steps minimize decomposition and by-products.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield | Notes |

|---|---|---|---|---|

| Nucleophilic substitution with haloacetic acid | 2-Aminoindane, bromoacetic acid, NaOAc, reflux in acetic acid | Simple, scalable | Moderate to high | Requires purification by recrystallization |

| Condensation with methyl 2-nitrophenylacetic acid | Methyl 2-nitrophenylacetic acid, formaldehyde, tetrabutylammonium iodide, K2CO3, toluene | Introduces amino group via reduction | Moderate | Requires reduction step with TiCl3 |

| Acid-catalyzed amination of indanol | Indanol, ammonia or benzylamine, acidic environment, heat | Solvent-free option, direct amination | ~62% (hydrochloride salt) | Controlled temperature critical |

Research Findings and Notes

The hydrochloride salt form is typically isolated by acidification with HCl and subsequent crystallization.

Single-crystal X-ray diffraction (SC-XRD) is used to confirm molecular structure and stereochemistry.

Density Functional Theory (DFT) calculations complement experimental data by predicting electronic properties and reactivity.

Safety protocols recommend use of PPE, working under fume hood, and storage away from oxidizers.

Q & A

Basic Question: What are the recommended synthetic routes for 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves cyclization of indene derivatives followed by amination and carboxylation. For example, ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (a structural analog) is synthesized via nucleophilic substitution and esterification under reflux with acetic acid and sodium acetate . Key variables include:

- Catalyst selection : Acidic conditions (e.g., HCl) improve protonation of intermediates.

- Temperature : Prolonged reflux (3–5 hours) enhances cyclization but may degrade heat-sensitive intermediates .

- Purification : Column chromatography or recrystallization is critical to isolate the hydrochloride salt. Yields vary (50–75%) depending on substituent steric effects and solvent polarity .

Basic Question: What analytical techniques are essential for characterizing this compound and confirming its purity?

Methodological Answer:

A multi-technique approach is required:

- NMR spectroscopy : ¹H/¹³C NMR resolves the dihydroindenyl backbone and acetic acid moiety. For example, the methylene protons adjacent to the amino group appear as triplets near δ 3.2–3.5 ppm .

- X-ray crystallography : Confirms the stereochemistry of the 2,3-dihydro-1H-indene core and hydrochloride salt formation .

- HPLC-MS : Validates purity (>95%) and detects byproducts (e.g., unreacted indene precursors) .

Advanced Question: How can computational modeling optimize reaction pathways for derivatives of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like cyclization or amination. For example:

- Reaction path search : Tools like GRRM or IRC analysis identify low-energy pathways, reducing trial-and-error experimentation .

- Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. ethanol) to stabilize intermediates .

- Machine learning : Training models on analogous indene derivatives (e.g., 2-methyl-substituted variants) accelerates reaction condition prediction .

Advanced Question: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. neuropharmacological effects) often arise from:

- Structural analogs : Subtle differences in substituents (e.g., methyl vs. acetic acid groups) alter target binding .

- Assay conditions : Varying pH or salt concentrations affect hydrochloride dissociation and bioavailability .

Resolution strategies :- Replicate studies under standardized conditions (e.g., PBS buffer, 37°C).

- Use isothermal titration calorimetry (ITC) to quantify binding affinity to proposed targets (e.g., neurotransmitter receptors) .

Advanced Question: What mechanistic insights exist for its potential role in neuropharmacology?

Methodological Answer:

The compound’s amino-acetic acid structure suggests interactions with GABA or glutamate receptors. Experimental approaches include:

- Patch-clamp electrophysiology : Measures ion channel modulation in neuronal cells .

- Molecular docking : Simulates binding to GABA_A receptor subunits (e.g., α1/γ2 interfaces) using PDB structures .

- Metabolic stability assays : Liver microsome studies assess if the hydrochloride salt improves pharmacokinetics over free-base analogs .

Safety and Handling: What protocols mitigate risks during synthesis and handling?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye corrosion risks .

- Ventilation : Use fume hoods to avoid inhaling hydrochloride vapors during reflux .

- Storage : Keep in airtight containers at room temperature, away from moisture to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.